2-Propoxyacetonitrile
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Overview
Description
2-Propoxyacetonitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is also bonded to a propoxy group (-OCH2CH2CH3). This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with acetonitrile in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired nitrile compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Scientific Research Applications
2-Propoxyacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propoxyacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets.
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Propionitrile (C2H5CN): Another nitrile compound with similar reactivity but different physical properties.
Butyronitrile (C3H7CN): A longer-chain nitrile with comparable chemical behavior.
Uniqueness: 2-Propoxyacetonitrile is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-propoxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNGTUJADMZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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